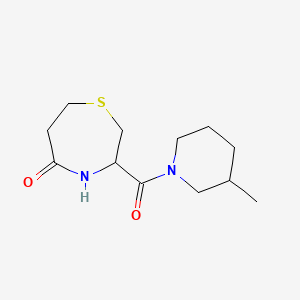

3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one” is a complex organic molecule that contains a piperidine ring and a thiazepanone group. Piperidine is a common motif in many pharmaceuticals and its derivatives have been widely used in drug discovery . Thiazepanone is a seven-membered heterocyclic compound containing sulfur and nitrogen.

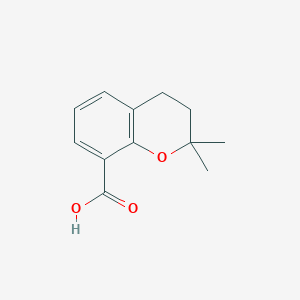

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a saturated five-membered ring with one nitrogen atom, and a thiazepanone group, which is a seven-membered ring containing one sulfur atom, one nitrogen atom, and a carbonyl group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group in the thiazepanone ring, which could act as a site for nucleophilic attack. The nitrogen in the piperidine ring could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of a carbonyl group could influence its polarity, and the cyclic structures could influence its conformational stability .Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are pivotal in the pharmaceutical industry, forming the backbone of many therapeutic agents. The methylpiperidine group in the compound can be utilized to synthesize novel piperidine derivatives with potential pharmacological activities . These derivatives could be explored for their efficacy in treating various diseases, given the importance of piperidine structures in medicinal chemistry.

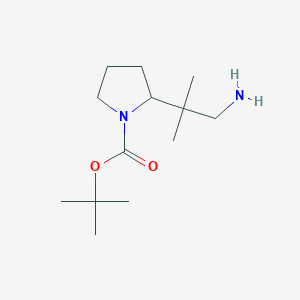

Chiral Optimization in Drug Development

The chiral nature of piperidine derivatives, such as those derived from the compound , can be exploited for chiral optimization in drug development . Chirality is a key factor in the pharmacodynamics and pharmacokinetics of drugs, and optimizing the chirality can enhance drug efficacy and reduce side effects.

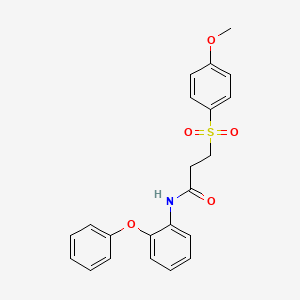

Development of Anti-inflammatory Agents

Thiazepanone, a part of the compound’s structure, is known for its involvement in creating anti-inflammatory agents . Research into the anti-inflammatory properties of this compound could lead to the development of new medications for conditions characterized by inflammation.

Serotonin Antagonists

Compounds containing thiazepanone have been used to develop serotonin antagonists . These antagonists can be applied in the treatment of neurological disorders such as Alzheimer’s disease, suggesting a potential application of the compound in neuropharmacology.

Antifungal and Antimicrobial Applications

The thiazepanone ring system is associated with antifungal and antimicrobial properties . This compound could be a starting point for the synthesis of new antifungal and antimicrobial agents, addressing the growing concern of antibiotic resistance.

Kinase Inhibition

Kinase inhibitors are crucial in the treatment of cancers. The structural complexity of 3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one may allow it to interact with various kinases, potentially leading to the development of novel anticancer drugs .

Anti-arrhythmic Drugs

Piperidine derivatives have been implicated in the development of anti-arrhythmic drugs . Research into the cardiac effects of this compound could contribute to new treatments for arrhythmias.

Angiogenesis-related Therapies

Compounds with similar structural features have been studied for their role in angiogenesis-related diseases . The compound could be investigated for its potential application in treating diseases where angiogenesis plays a critical role, such as certain types of cancer.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-9-3-2-5-14(7-9)12(16)10-8-17-6-4-11(15)13-10/h9-10H,2-8H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSYJJSRSLVEHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2CSCCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2931445.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2931446.png)

![Ethyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2931451.png)

![(4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2931453.png)